molecular formula C10H9Cl2NO2 B131270 N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide CAS No. 68095-20-5

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide

Cat. No. B131270
CAS RN: 68095-20-5
M. Wt: 246.09 g/mol
InChI Key: UTOPXRFTSBAYHI-UHFFFAOYSA-N
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Description

“N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide” is a chemical compound with the molecular formula C10H9Cl2NO2 . It has a molecular weight of 246.09 g/mol.


Synthesis Analysis

The synthesis of similar compounds, such as 2-Chloro-N-phenylacetamide, involves reacting aniline with chloroacetylchloride in glacial acetic acid . A study characterizing newly synthesized N-(substituted phenyl)-2-chloroacetamides suggests that these compounds can have antimicrobial potential .


Molecular Structure Analysis

The molecular structure of similar compounds shows the presence of N-H…O hydrogen bonds between the molecules . The crystal structures of related compounds involve N–H···O, C—H···O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions .


Chemical Reactions Analysis

The biological activity of chloroacetamides, a group of compounds to which “N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide” belongs, can vary with the position of substituents bound to the phenyl ring . This explains why some molecules are more effective against certain types of bacteria or fungi .

Scientific Research Applications

Crystallography and Molecular Structures

“N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide” has been used in the study of crystal and molecular structures . The compound was prepared and characterized by X-ray diffraction analysis, IR, mp, and elemental analysis . The study revealed that the compound’s supramolecular architectures involve N–H···O/O–H···O/C–H···O hydrogen bonds as well as other non-covalent associations .

Co-crystal Formation

The compound has been used in the formation of co-crystals with 3,5-Dinitrobenzoic Acid . The co-crystal structures show classical hydrogen bonding as well as CH–O, CH3–O, and π···π interactions, giving higher dimensional networks .

Synthesis of Biologically Active Compounds

“N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide” is a key precursor for the synthesis of various biologically active compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Antimicrobial and Anticancer Drug Research

The compound has been used in the synthesis of new derivatives with potential antimicrobial and anticancer activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties .

Indole Derivative Synthesis

“N-Acetyl-1-(2’-Amino-2,4’-dichlorophenyl)ethan-1-one” has been used in the synthesis of indole derivatives . Indole derivatives have been found to possess various biological activities and are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biological Potential of Indole Derivatives

Indole derivatives, including “N-Acetyl-1-(2’-Amino-2,4’-dichlorophenyl)ethan-1-one”, have shown diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Mechanism of Action

Future Directions

The antimicrobial potential of chloroacetamides, including “N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide”, suggests they could be promising compounds for further investigation, particularly against Gram-positive bacteria and pathogenic yeasts .

properties

IUPAC Name

N-[5-chloro-2-(2-chloroacetyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c1-6(14)13-9-4-7(12)2-3-8(9)10(15)5-11/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOPXRFTSBAYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499770
Record name N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide

CAS RN

68095-20-5
Record name N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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